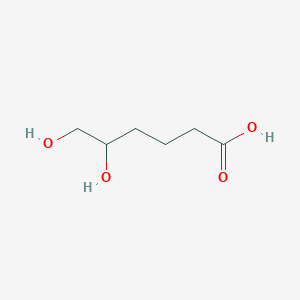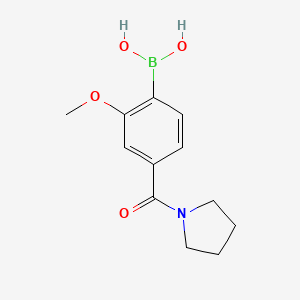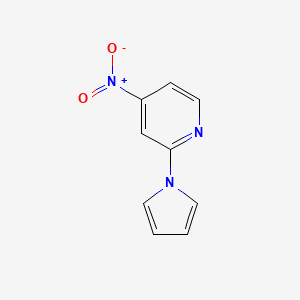
5,6-Dihydroxyhexanoic acid
Vue d'ensemble
Description
5,6-Dihydroxyhexanoic acid: is an organic compound with the molecular formula C6H12O4 It is a derivative of hexanoic acid, featuring hydroxyl groups at the 5th and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyhexanoic acid typically involves the hydroxylation of hexanoic acid derivatives. One common method is the catalytic oxidation of hexanoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound through metabolic pathways that introduce hydroxyl groups at the 5th and 6th positions of hexanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,6-Dihydroxyhexanoic acid can undergo further oxidation to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hexanoic acid or its derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, controlled temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Thionyl chloride in anhydrous conditions, reflux.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexanoic acid derivatives.
Substitution: Formation of halogenated hexanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 5,6-Dihydroxyhexanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is used to study metabolic pathways involving hydroxylation and oxidation. It can also be used as a substrate in enzymatic reactions to investigate enzyme specificity and activity.
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups at the 5th and 6th positions play a crucial role in its binding affinity and reactivity. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity and metabolic pathways.
Comparaison Avec Des Composés Similaires
4,5-Dihydroxyhexanoic acid: Similar structure but with hydroxyl groups at the 4th and 5th positions.
6-Hydroxyhexanoic acid: Contains a single hydroxyl group at the 6th position.
Hexanoic acid: The parent compound without any hydroxyl groups.
Uniqueness: 5,6-Dihydroxyhexanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for selective interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
5,6-dihydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-4-5(8)2-1-3-6(9)10/h5,7-8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKKZRXIFVGKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8202316.png)



![4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B8202339.png)

